

An In-depth Technical Guide to 2,2-Diphenylpropionitrile (CAS 5558-67-8)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Diphenylpropionitrile

Cat. No.: B1294319

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

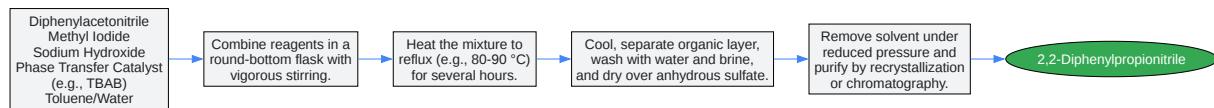
2,2-Diphenylpropionitrile, with the CAS number 5558-67-8, is an aromatic nitrile of significant interest in organic synthesis and as a key intermediate in the preparation of various pharmaceuticals and other fine chemicals. Its chemical structure, featuring a quaternary carbon bonded to two phenyl groups, a methyl group, and a nitrile moiety, imparts unique reactivity and makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and potential biological relevance of **2,2-diphenylpropionitrile**.

Chemical and Physical Properties

A summary of the key quantitative data for **2,2-diphenylpropionitrile** is presented in Table 1. This information is crucial for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of **2,2-Diphenylpropionitrile**

Property	Value	Reference(s)
CAS Number	5558-67-8	[1]
Molecular Formula	C ₁₅ H ₁₃ N	[1]
Molecular Weight	207.27 g/mol	[1]
Appearance	White crystalline solid	[2]
Melting Point	73-74 °C	[2]
Boiling Point	145 °C at 2 mmHg	[3]
Density	1.109 g/mL	[3]
Refractive Index	1.5720	[3]
Solubility	Soluble in common organic solvents	


Synthesis and Experimental Protocols

The primary route to **2,2-diphenylpropionitrile** is through the methylation of its precursor, diphenylacetonitrile. Phase transfer catalysis is an effective method for this alkylation reaction.

Synthesis of 2,2-Diphenylpropionitrile via Phase Transfer Catalysis

This protocol describes the methylation of diphenylacetonitrile using methyl iodide under phase transfer catalysis conditions.

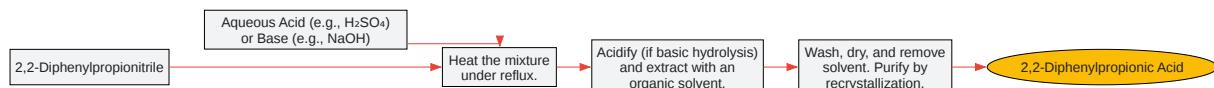
Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2,2-diphenylpropionitrile**.

Methodology:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add diphenylacetonitrile (1.0 eq), toluene, and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq).
- Addition of Base: Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) and add it to the reaction mixture.
- Addition of Alkylating Agent: While stirring vigorously, add methyl iodide (1.1-1.5 eq) dropwise to the mixture.
- Reaction: Heat the mixture to a gentle reflux (around 80-90 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and wash it sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.[4]


Key Chemical Reactions

2,2-Diphenylpropionitrile can undergo several important transformations, primarily involving the nitrile group.

Hydrolysis to 2,2-Diphenylpropionic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Experimental Workflow for Hydrolysis:

[Click to download full resolution via product page](#)

Caption: General workflow for the hydrolysis of **2,2-diphenylpropionitrile**.

Methodology (Acidic Hydrolysis):

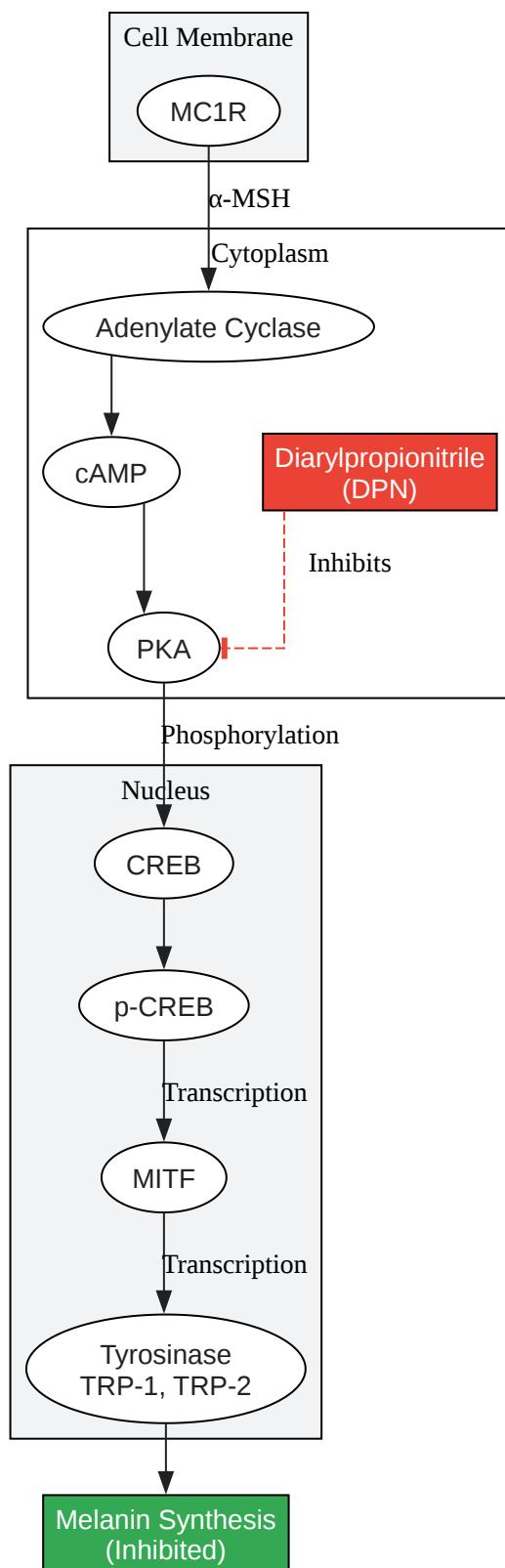
- Reaction Setup: In a round-bottom flask, combine **2,2-diphenylpropionitrile** with a mixture of glacial acetic acid, sulfuric acid, and water.
- Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
- Work-up: Cool the reaction mixture and pour it into cold water. The carboxylic acid product will often precipitate.
- Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to yield pure 2,2-diphenylpropionic acid.

Reduction to 2,2-Diphenylpropylamine

The nitrile group can be reduced to a primary amine using various reducing agents.

Methodology (using a metal hydride):

- Reaction Setup: In a dry, inert atmosphere, suspend a metal hydride reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran).
- Addition of Nitrile: Dissolve **2,2-diphenylpropionitrile** in the same dry solvent and add it dropwise to the reducing agent suspension at a controlled temperature (often 0 °C to room temperature).


- Reaction: Stir the mixture at room temperature or with gentle heating for several hours.
- Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous base solution.
- Purification: Filter the resulting salts and extract the filtrate with an organic solvent. Dry the organic layer and remove the solvent to obtain the crude amine, which can be further purified by distillation or chromatography.

Potential Biological Activity and Signaling Pathways

While specific biological data for **2,2-diphenylpropionitrile** is limited, studies on structurally similar compounds provide insights into its potential biological activities. For instance, diarylpropionitrile (DPN), a compound with a similar diaryl core, has been shown to inhibit melanogenesis. The proposed mechanism involves the modulation of the Protein Kinase A (PKA) signaling pathway.^{[2][5]} It is plausible that **2,2-diphenylpropionitrile** or its derivatives could exhibit similar biological effects.

Proposed Signaling Pathway for Diarylpropionitrile (DPN) Mediated Inhibition of Melanogenesis:

This pathway illustrates how DPN, a compound structurally related to **2,2-diphenylpropionitrile**, is thought to inhibit melanin production. This can serve as a model for investigating the biological effects of **2,2-diphenylpropionitrile** and its derivatives.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for the inhibition of melanogenesis by diarylpropionitrile (DPN).[2][5]

General studies on nitriles have indicated that their cytotoxicity can be structure-dependent, with aromatic nitriles showing some potential for toxicity in vitro.[6][7] However, nitriles are generally considered a metabolically stable functional group.[8] Further research is needed to elucidate the specific cytotoxic or enzyme-inhibitory effects of **2,2-diphenylpropionitrile**.

Conclusion

2,2-Diphenylpropionitrile is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis from diphenylacetonitrile is readily achievable, and its nitrile group allows for a range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules. While direct biological data is scarce, the activity of structurally related compounds suggests that **2,2-diphenylpropionitrile** and its derivatives may possess interesting pharmacological properties, warranting further investigation in the context of drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Diphenylpropiononitrile | C15H13N | CID 79677 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. monash.edu [monash.edu]
- 4. iris.unive.it [iris.unive.it]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cytotoxic and genotoxic potential of food-borne nitriles in a liver in vitro model - PMC
[pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-Diphenylpropionitrile (CAS 5558-67-8)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294319#2-2-diphenylpropionitrile-cas-number-5558-67-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com